molecular formula C16H19NO2S B2797418 4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine CAS No. 2097940-42-4

4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine

Cat. No.: B2797418
CAS No.: 2097940-42-4
M. Wt: 289.39
InChI Key: KPRKYOMXDOOKSY-JLHYYAGUSA-N
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Description

4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound features a cyclopropylidene group and a styrylsulfonyl group attached to a piperidine ring, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and large-scale batch processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

4-cyclopropylidene-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c18-20(19,13-10-14-4-2-1-3-5-14)17-11-8-16(9-12-17)15-6-7-15/h1-5,10,13H,6-9,11-12H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRKYOMXDOOKSY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1=C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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